

LC-MS/MS method for quantifying ciclesonide and des-ciclesonide in plasma

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Compound of Interest

Compound Name: *Ciclesonide*

Cat. No.: *B1668983*

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An ultrasensitive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of the inhaled corticosteroid prodrug, **ciclesonide** (CIC), and its pharmacologically active metabolite, des-isobutyryl-**ciclesonide** (des-CIC), in human plasma. This method is crucial for pharmacokinetic (PK) studies, especially in the development of new inhalation devices and formulations where systemic exposure may be extremely low.

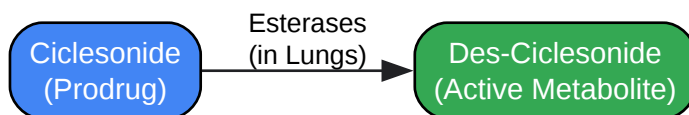
Ciclesonide is administered via inhalation and is converted by intracellular esterases in the lungs into des-**ciclesonide**, which exerts a potent anti-inflammatory effect. The ability to accurately measure both the parent prodrug and the active metabolite at very low concentrations is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of **ciclesonide**-based medications.

This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the method's validation performance. The described method achieves a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes, representing a significant improvement in sensitivity over previously reported methods.

Signaling Pathway: Activation of Ciclesonide

Ciclesonide itself is a prodrug with low affinity for the glucocorticoid receptor. After inhalation, it is rapidly hydrolyzed by esterases, primarily in the pulmonary tissue, to its active metabolite,

des-**ciclesonide**. This localized activation contributes to its favorable safety profile by minimizing systemic corticosteroid effects.



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Caption: Metabolic activation of **Ciclesonide** to Des-**Ciclesonide**.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of **ciclesonide** and des-**ciclesonide** in plasma.

Materials and Reagents

- Analytes and Internal Standards: **Ciclesonide**, Des-**Ciclesonide**, **Ciclesonide**-d11 (CIC-d11), and Des-**Ciclesonide**-d11 (des-CIC-d11) reference standards.
- Solvents and Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), 1-Chlorobutane, Formic acid, and Ammonium acetate.
- Matrix: Drug-free human plasma.

Instrumentation

- LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- MS/MS System: A triple quadrupole mass spectrometer equipped with an Atmospheric Pressure Photoionization (APPI) source. Alternatively, an Atmospheric Pressure Chemical Ionization (APCI) source can be used.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and effective technique for extracting CIC and des-CIC from plasma. An alternative method is Supported Liquid Extraction (SLE), which can be automated.

- Aliquot 0.500 mL of human plasma into a clean microcentrifuge tube.
- Add 25 μ L of the internal standard working solution containing CIC-d11 and des-CIC-d11.
- Vortex briefly to mix.
- Add 3 mL of 1-chlorobutane as the extraction solvent.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 50:50 Methanol:Water).
- Vortex to ensure the residue is fully dissolved.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized conditions for LC and MS/MS analysis.

Table 1: Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Methanol
Flow Rate	0.4 mL/min
Gradient	Linear gradient from 30% to 95% B over 3 minutes
Injection Volume	10 μ L
Column Temperature	40°C
Run Time	Approximately 4.7 minutes

Table 2: Mass Spectrometry (MS/MS) Conditions

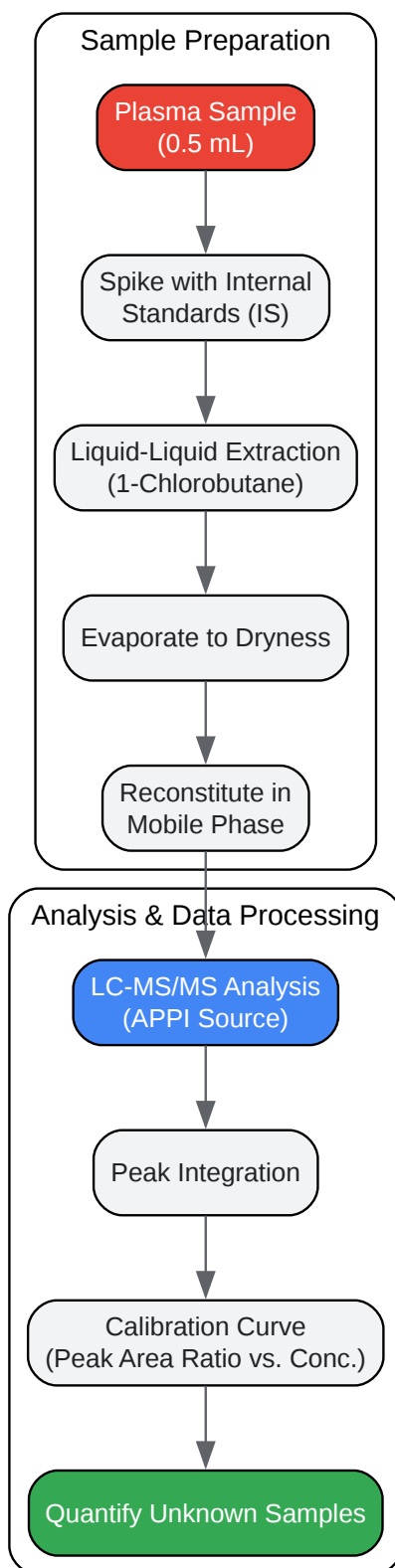
Parameter	Condition
Ionization Source	Atmospheric Pressure Photoionization (APPI)
Polarity	Negative
Source Temperature	300°C
Collision Gas	Nitrogen
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	See Table 3

Table 3: MRM Transitions and Collision Energies

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Ciclesonide (CIC)	599.2	339.1	26
Des-Ciclesonide (des-CIC)	529.2	357.2	21
Ciclesonide-d11 (IS1)	610.4	339.1	26
Des-Ciclesonide-d11 (IS2)	540.4	357.2	21

LC-MS/MS Analysis Workflow

The overall experimental process from sample receipt to data generation follows a standardized workflow to ensure consistency and accuracy.



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Caption: General workflow for sample analysis.

Method Validation Data

The method was fully validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 4: Linearity and Sensitivity

Analyte	Calibration Range (pg/mL)	r^2	LLOQ (pg/mL)
Ciclesonide	1 - 500	> 0.99	1
Des-Ciclesonide	1 - 500	> 0.99	1

Table 5: Accuracy and Precision of Quality Control (QC) Samples

Analyte	QC Level	Concentration (pg/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (% Bias)
Ciclesonide	Low	3	≤ 8.1%	≤ 9.6%	-4.0% to +0.3%
	Mid	150	≤ 8.1%	≤ 9.6%	-4.0% to +0.3%
	High	380	≤ 8.1%	≤ 9.6%	-4.0% to +0.3%
Des-Ciclesonide	Low	3	≤ 6.2%	≤	

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